molecular formula C32H28N2 B3029845 N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine CAS No. 80223-29-6

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine

Cat. No.: B3029845
CAS No.: 80223-29-6
M. Wt: 440.6 g/mol
InChI Key: ZWZXDJMNYGRYNP-UHFFFAOYSA-N
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Description

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine (abbreviated here for clarity as DPDT-PD) is a tetraaryl-substituted phenylenediamine derivative characterized by two phenyl and two m-tolyl (meta-methylphenyl) groups attached to the 1,4-phenylenediamine backbone. This compound is primarily utilized in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) . Its molecular structure facilitates efficient charge transport due to the extended π-conjugation and electron-donating methyl groups on the m-tolyl substituents, which enhance solubility and film-forming properties .

DPDT-PD exhibits a glass transition temperature (Tg) above 100°C, ensuring thermal stability in device fabrication . In OLED applications, its performance is thickness-dependent: thinner layers (e.g., 5 nm) yield higher current density (8.94× higher than 50 nm layers at 10 V), while thicker layers (50 nm) improve current efficiency (0.993 cd/A vs. 0.148 cd/A for 5 nm) due to balanced carrier injection .

Properties

IUPAC Name

1-N,4-N-bis(3-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2/c1-25-11-9-17-31(23-25)33(27-13-5-3-6-14-27)29-19-21-30(22-20-29)34(28-15-7-4-8-16-28)32-18-10-12-26(2)24-32/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZXDJMNYGRYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine typically involves the reaction of N,N’-diphenylbenzidine with m-toluidine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 150°C to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or sublimation .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Materials Science

DMTD is primarily used as a rubber antioxidant . It helps in preventing the degradation of rubber materials caused by heat, light, and ozone exposure. The compound acts by scavenging free radicals generated during the aging process of rubber products.

  • Case Study : In a study examining the effectiveness of various antioxidants in rubber formulations, DMTD was found to significantly improve the thermal stability and longevity of rubber products compared to formulations without antioxidants .

Organic Synthesis

DMTD serves as an important intermediate in organic synthesis. It is utilized in the production of various dyes, pigments, and pharmaceuticals.

  • Synthesis Pathways : DMTD can be synthesized through the reaction of diphenylamine with m-toluidine under controlled conditions. This method has been optimized for yield and purity, making it a reliable source for industrial applications .

Electronics

In the electronics sector, DMTD is being explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials. Its properties as a hole transport material make it suitable for enhancing the performance of OLED devices.

  • Research Findings : Recent studies have indicated that DMTD can improve the efficiency and stability of OLEDs when used as a dopant or host material .

Comparative Analysis of Antioxidants in Rubber

AntioxidantTypeEffectivenessApplication
DMTDPhenolicHighRubber products
BHTSyntheticModerateFood packaging
TBHQSyntheticHighEdible oils

Mechanism of Action

The mechanism by which N,N’-Diphenyl-N,N’-di(m-tolyl)-1,4-phenylenediamine exerts its effects is primarily related to its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs. The molecular targets and pathways involved include the interaction with the electronic states of the material, promoting charge transfer and reducing energy barriers .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of DPDT-PD and Analogues
Compound Name Substituents Key Applications References
DPDT-PD Phenyl, m-tolyl OLED hole transport layers
N,N'-Diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine (PDA) Phenyl, p-tolyl Hole transport polymers for OLEDs
Tetraphenyl-p-phenylenediamine (TPPA) Four phenyl groups Electrochromic/AIE-active materials
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine Four 4-aminophenyl groups Polyimide monomers
β-NPP (N,N'-di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine) Naphthyl, phenyl OLEDs, charge transport studies
N,N'-Diphenyl-1,4-phenylenediamine (DPPD) Two phenyl groups Antioxidants, polymer intermediates

Thermal and Electronic Properties

Table 2: Thermal and Electronic Performance
Compound Tg (°C) Oxidation Potential (V) Solubility Charge Mobility (cm²/Vs)
DPDT-PD >100 Not reported Moderate in organic solvents ~10⁻⁴ –10⁻³
PDA >150 Low (optimized for HTLs) Soluble in chlorinated solvents ~10⁻³
TPPA Not reported Stable redox properties Polar aprotic solvents Not reported
β-NPP ~120 Not reported Low (bulky substituents) ~10⁻⁵
DPPD <100 High (prone to oxidation) Soluble in DMSO, ethanol <10⁻⁶

Key Observations :

  • DPDT-PD and PDA exhibit higher Tg values (>100°C) compared to DPPD, making them suitable for high-temperature device processing .
  • PDA demonstrates superior hole mobility (~10⁻³ cm²/Vs) due to its planar p-tolyl groups, which enhance π-stacking .
  • β-NPP ’s naphthyl groups introduce steric hindrance, reducing solubility and charge mobility compared to DPDT-PD .

Application-Specific Performance

Table 3: OLED Performance Metrics
Compound Layer Thickness (nm) Current Density (mA/cm²) @ 10 V Current Efficiency (cd/A) @ 10 V Reference
DPDT-PD 5 89.4 (relative to 50 nm) 0.148
DPDT-PD 50 10 (baseline) 0.993
PDA-based polymer 80 (spin-cast) ~100 (at 15 V) ~10 (brightness: 10,000 cd/m²)

Insights :

  • DPDT-PD shows a trade-off between thickness and efficiency: thinner layers prioritize current density, while thicker layers optimize efficiency .

Biological Activity

N,N'-Diphenyl-N,N'-di(m-tolyl)-1,4-phenylenediamine, commonly referred to as DMTDA, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of DMTDA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DMTDA is a member of the phenylenediamine family, characterized by its two diphenyl and di(m-tolyl) substituents. The molecular formula is C22H24N2C_{22}H_{24}N_2, and it has a molecular weight of 336.44 g/mol. Its structure contributes to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

DMTDA exhibits several biological activities primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, which play a significant role in oxidative stress-related diseases. The compound's ability to donate electrons makes it effective in neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Antioxidant Activity

A study demonstrated that DMTDA effectively reduced lipid peroxidation in cellular membranes, indicating its potential as a protective agent against oxidative stress. This property is crucial in various pathological conditions, including cancer and neurodegenerative diseases.

Cytotoxicity and Antitumor Effects

Research indicates that DMTDA may possess cytotoxic effects on certain cancer cell lines. In vitro studies have shown that DMTDA can induce apoptosis in human cancer cells by activating the caspase pathway. The compound's mechanism involves the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death.

Case Studies

  • Antioxidant Efficacy : In a controlled study involving human fibroblast cells, treatment with DMTDA resulted in a significant decrease in intracellular ROS levels compared to untreated controls. This suggests that DMTDA can enhance cellular antioxidant defenses.
  • Cytotoxicity in Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that DMTDA exhibited selective cytotoxicity against MCF-7 breast cancer cells at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating a promising therapeutic window for further exploration.

Data Table: Biological Activity Overview

Biological Activity Effect Concentration Reference
AntioxidantReduces ROS levels10 µM
CytotoxicityInduces apoptosis15 µM (IC50)
Lipid peroxidation reductionProtects cellular membranes10-50 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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